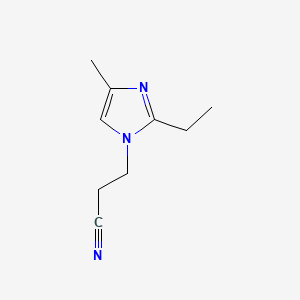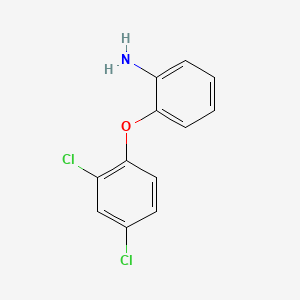
2-(2,4-二氯苯氧基)苯胺
概述
描述
“2-(2,4-Dichlorophenoxy)aniline” is an organic compound with the linear formula C12H9Cl2NO . It has a molecular weight of 254.11 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichlorophenoxy)aniline” is represented by the linear formula C12H9Cl2NO . This indicates that the molecule is composed of 12 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“2-(2,4-Dichlorophenoxy)aniline” is a solid compound . It has a molecular weight of 254.11 . The InChI key for this compound is NXXSJWHUACPWNZ-UHFFFAOYSA-N .科学研究应用
检测和分析
- 基于纳米复合物的阻抗免疫传感器:Fusco 等人 (2017) 的研究开发了一种阻抗式无标记免疫传感器,用于检测溶液和真实样品中的 2,4-二氯苯氧基乙酸 (2,4-D)。该传感器采用导电聚合物和纳米复合材料,提高了抗原检测的灵敏度 (Fusco 等,2017)。
材料合成
- 聚氨酯阳离子单体的合成:Buruianǎ 等人 (2005) 合成了新的邻羟基席夫碱,包括苯胺衍生物,用于制造具有荧光特性的聚合物薄膜。这些薄膜表现出独特的光致变色机制,可能在各种应用中很有用 (Buruianǎ 等,2005)。
化学合成与优化
- Src 激酶抑制剂的优化:Boschelli 等人 (2001) 专注于优化喹啉腈,包括具有 2,4-二氯取代苯胺的化合物,以抑制 Src 激酶活性。这项研究对于靶向癌症治疗的发展非常重要 (Boschelli 等,2001)。
农业应用
- 除草剂和植物生长调节剂:Pernak 等人 (2013) 合成了含有 (2,4-二氯苯氧基)乙酸根阴离子的新型离子液体 (IL)。这些离子液体显示出比现有除草剂更高的生物活性,证明了作为更有效的农业化学品的潜力 (Pernak 等,2013)。
环境监测
- 农业中的残留和风险评估:Zheng 等人 (2020) 开发了一种分析玉米和大豆中 2,4-D 及其衍生物残留的方法。这项研究有助于评估在农业中使用这些化合物对环境和健康的风险 (Zheng 等,2020)。
电化学应用
- 用于太阳能电池的电化学合成:Shahhosseini 等人 (2016) 报道了一种基于苯胺衍生物的新型聚合物的合成,用于染料敏化太阳能电池。这项研究有助于开发更有效的太阳能技术 (Shahhosseini 等,2016)。
分析化学
- 分光光度法测定方法:Shah 等人 (2006) 开发了一种分光光度法测定样品中 2,4-D 除草剂的方法。该方法为分析该化合物提供了一种比色谱法更快、更简单的替代方法 (Shah 等,2006)。
安全和危害
This compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid getting the compound in eyes, on skin, or on clothing . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
作用机制
Mode of Action
2,4-D acts by mimicking natural auxin, a type of plant hormone, at the molecular level . It causes abnormal growth, senescence, and plant death in dicots, which are sensitive to auxinic herbicides .
Biochemical Pathways
The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been identified .
Action Environment
The degradation of similar compounds like 2,4-d by microorganisms, especially white-rot fungi, has been studied . The cultivation conditions and medium composition for the growth of these degrading microorganisms have also been addressed .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSJWHUACPWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180920 | |
| Record name | 2-(2,4-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)aniline | |
CAS RN |
26306-64-9 | |
| Record name | 2-(2,4-Dichlorophenoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26306-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026306649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26306-64-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the selective reduction process described in the research paper?
A1: The research paper describes a novel process for the selective reduction of halonitroarenes, specifically highlighting the synthesis of 2-(2,4-Dichlorophenoxy)aniline. [] The significance lies in the ability to reduce the nitro group to an amine without affecting other sensitive functional groups present in the molecule, namely the chlorine atoms and the ether linkage. This selective reduction is crucial because traditional methods often lead to undesired side reactions, such as the cleavage of C-Cl bonds (hydrogenolysis), resulting in a lower purity of the desired amine product. The researchers achieve this selectivity by utilizing platinum catalysts and ammonium formate. Ammonium formate plays a dual role: it acts as a hydrogen source for the reduction and as an additive that controls the hydrogenolysis side reactions. This controlled environment ensures a higher yield and purity of 2-(2,4-Dichlorophenoxy)aniline, which is a valuable intermediate in the synthesis of antibacterial compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

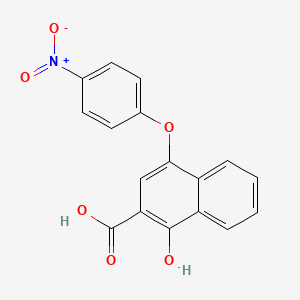
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)
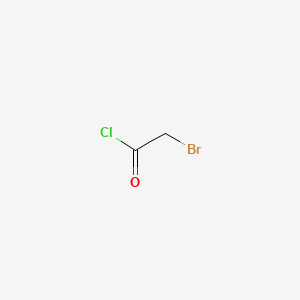

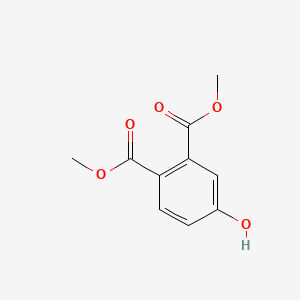


![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)
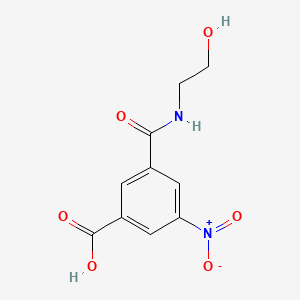
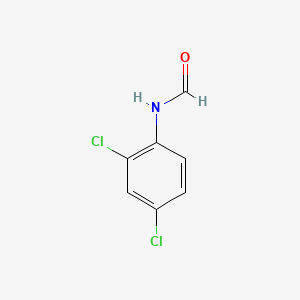
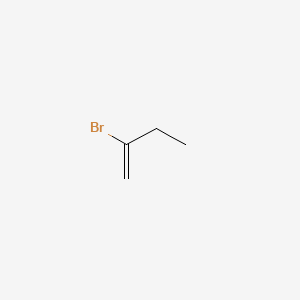
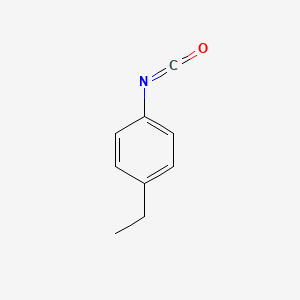
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
